4-Ethylresorcinol

描述

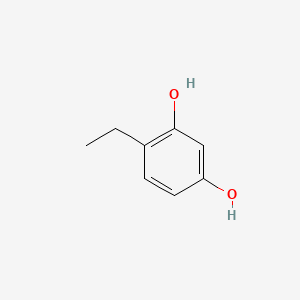

Structure

3D Structure

属性

IUPAC Name |

4-ethylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)5-8(6)10/h3-5,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMJYYDKPUPTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062689 | |

| Record name | 4-Ethylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2896-60-8 | |

| Record name | 4-Ethylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYLRESORCINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81T06D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Ethylresorcinol mechanism of action in melanogenesis

An In-depth Technical Guide on the Mechanism of Action of 4-Ethylresorcinol in Melanogenesis

Introduction

Melanogenesis, the complex biochemical process of melanin synthesis, is the primary determinant of skin, hair, and eye pigmentation. This process occurs within specialized organelles called melanosomes in melanocytes and is regulated by a cascade of enzymatic reactions and signaling pathways. The key regulatory enzyme in this process is tyrosinase (TYR), which catalyzes the initial and rate-limiting steps of converting L-tyrosine to dopaquinone. Subsequent steps involve other enzymes such as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). The expression of these melanogenic enzymes is primarily controlled by the Microphthalmia-associated Transcription Factor (MITF). This compound, a derivative of resorcinol, has emerged as a highly effective hypopigmenting agent. This guide elucidates its multifaceted mechanism of action, detailing its influence on enzymatic activity, gene expression, and intracellular signaling pathways.

Core Mechanism 1: Potent and Direct Tyrosinase Inhibition

The principal mechanism by which this compound exerts its hypopigmenting effect is through the direct and potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1] Unlike many other depigmenting agents, resorcinol derivatives are characterized as competitive inhibitors, binding to the enzyme's active site and preventing the substrate (L-tyrosine) from binding.[2] This direct enzymatic inhibition is a rapid and efficient means of halting melanin production.

Numerous studies have quantified the inhibitory potency of this compound and its analogs, consistently demonstrating their superiority over other well-known agents like kojic acid, arbutin, and hydroquinone.[3] The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater effectiveness.

Table 1: Comparative Tyrosinase Inhibitory Activity (IC50)

| Compound | Enzyme Source | IC50 Value | Reference |

| This compound | Melan-a cell tyrosinase | 21.1 µM | [4] |

| 4-n-Butylresorcinol | Human Tyrosinase | 21 µmol/L | [3] |

| 4-Hexylresorcinol | Human Tyrosinase | 94 µmol/L | [5] |

| Kojic Acid | Human Tyrosinase | ~500 µmol/L | [3] |

| Arbutin | Human Tyrosinase | >5000 µmol/L (millimolar range) | [3] |

| Hydroquinone | Human Tyrosinase | Weak inhibitor (millimolar range) | [3] |

Note: 4-n-Butylresorcinol is a closely related and frequently studied analog, often used to demonstrate the high efficacy of the 4-alkylresorcinol class.

Core Mechanism 2: Modulation of Melanogenic Gene and Protein Expression

Beyond direct enzyme inhibition, this compound modulates the expression of key genes and proteins involved in the melanogenic cascade.

Downregulation of Tyrosinase-Related Protein 2 (TRP-2)

A significant finding is that this compound attenuates both the mRNA and protein expression of Tyrosinase-Related Protein 2 (TRP-2).[4] TRP-2, also known as dopachrome tautomerase (DCT), catalyzes the tautomerization of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) within the melanin synthesis pathway. By suppressing TRP-2 expression, this compound disrupts a later stage of melanogenesis.[4]

Effects on Tyrosinase and TRP-1 Expression

Interestingly, studies have shown that this compound does not significantly affect the gene expression of tyrosinase or TRP-1.[4] In some cases, an increase in the protein expression level of tyrosinase has been observed.[4] However, this increase in enzyme quantity is effectively negated by the compound's potent direct inhibitory action on the enzyme's activity, resulting in an overall decrease in melanin synthesis.[4]

Table 2: Effect of this compound on Melanogenic Gene Expression

| Gene Target | Effect on mRNA Expression | Reference |

| Tyrosinase (TYR) | Unaffected | [4] |

| TRP-1 | Unaffected | [4] |

| TRP-2 | Significantly Attenuated | [4] |

Core Mechanism 3: Regulation of Upstream Signaling Pathways

This compound's influence extends to the upstream signaling cascades that control the transcription of melanogenic genes. The primary pathway affected is the cAMP/PKA signaling axis.

Suppression of the cAMP/PKA Pathway

The binding of signaling molecules like α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) typically activates adenylyl cyclase, leading to a rise in intracellular cyclic adenosine monophosphate (cAMP).[6] This in turn activates Protein Kinase A (PKA). Studies show that this compound can inhibit this cascade by reducing intracellular cAMP levels, with one study noting an inhibition of about 25%.[4] This reduction in cAMP leads to decreased PKA activity.[7]

Inhibition of CREB and Downregulation of MITF

Activated PKA normally phosphorylates the cAMP Response Element-Binding protein (CREB).[6] Phosphorylated CREB (p-CREB) then acts as a transcription factor, promoting the expression of MITF, the master regulator of melanogenic genes.[8][9] By suppressing the cAMP/PKA pathway, this compound leads to reduced CREB phosphorylation.[7] This prevents the activation of MITF, subsequently suppressing the expression of its downstream target genes: tyrosinase, TRP-1, and TRP-2.[7][10]

It is noteworthy that this compound's depigmenting effects do not appear to involve the p38 MAPK, PI3K, or ERK signaling pathways.[4]

Core Mechanism 4: Antioxidant Activity

In addition to its direct effects on the melanogenesis pathway, this compound also possesses antioxidative properties, specifically by inhibiting lipid peroxidation.[4] Oxidative stress from factors like UV radiation is a known trigger for melanogenesis. By scavenging reactive oxygen species (ROS) and reducing lipid peroxidation, this compound helps protect skin cells from oxidative damage, thereby indirectly contributing to its overall hypopigmentary effect.[11]

Experimental Protocols

The mechanisms described above have been elucidated through a series of standardized in vitro experiments.

Cell Culture

-

Cell Lines: Non-tumorigenic murine melanocyte cell lines (e.g., melan-a) or mouse melanoma cells (e.g., B16F10) are commonly used.[4][7] These cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and sometimes growth factors like phorbol 12-myristate 13-acetate (TPA) for melan-a cells. Cells are maintained in a humidified incubator at 37°C with 5-10% CO2.

Tyrosinase Activity Assay

-

Cell-Free Assay: Mushroom or human tyrosinase is used. The enzyme is incubated with various concentrations of this compound. The substrate, L-DOPA, is then added. The rate of dopachrome formation is measured spectrophotometrically at ~475 nm. The concentration of the inhibitor that reduces enzyme activity by 50% is calculated as the IC50 value.[3][12]

-

Cellular Assay: Cultured melanocytes are treated with this compound for a specified period. Cells are then lysed, and the protein content is normalized. The cell lysate is incubated with L-DOPA, and the formation of dopachrome is measured as described above to determine the intracellular tyrosinase activity.[7]

Melanin Content Assay

-

Melanocytes are cultured and treated with this compound. After treatment, cells are harvested, washed with PBS, and counted. The cell pellet is then dissolved in a solution of NaOH (e.g., 1N NaOH) at an elevated temperature (e.g., 80°C) to solubilize the melanin. The absorbance of the resulting solution is measured at ~405 nm. Melanin content is often normalized to the total protein content or cell number.[7][13]

Western Blot Analysis

-

To determine the effect on protein expression, treated cells are lysed to extract total protein. Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Tyrosinase, TRP-1, TRP-2, MITF, p-CREB, CREB, and a loading control like β-actin). After washing, a secondary antibody conjugated to an enzyme (like HRP) is added. A chemiluminescent substrate is used to visualize the protein bands, which are then quantified using densitometry software.[4]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)

-

To analyze gene expression, total RNA is first extracted from treated cells. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA serves as a template for PCR amplification using specific primers for the genes of interest (e.g., TYR, TRP1, TRP2). The amplified PCR products are separated by agarose gel electrophoresis and visualized. Quantitative PCR (qPCR) is often used for more precise measurement of gene expression levels.[4]

Intracellular cAMP Assay

-

Cellular cAMP levels are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Melanocytes are treated with this compound, then lysed. The lysates are processed according to the manufacturer's protocol, and cAMP concentrations are determined by measuring absorbance on a microplate reader.[4][14]

References

- 1. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]

- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qvsiete.com [qvsiete.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interruption of p38MAPK-MSK1-CREB-MITF-M pathway to prevent hyperpigmentation in the skin [ijbs.com]

- 9. The activation of melanogenesis by p-CREB and MITF signaling with extremely low-frequency electromagnetic fields on B16F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hair dyes resorcinol and lawsone reduce production of melanin in melanoma cells by tyrosinase activity inhibition and decreasing tyrosinase and microphthalmia-associated transcription factor (MITF) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KoreaMed Synapse [synapse.koreamed.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

4-Ethylresorcinol: A Technical Guide to its Tyrosinase Inhibitory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethylresorcinol has emerged as a potent tyrosinase inhibitor, demonstrating significant potential for applications in dermatology and cosmetology, particularly in the management of hyperpigmentation. This technical guide provides an in-depth overview of the core scientific principles underlying its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This compound exerts its effects through a dual mechanism: direct competitive inhibition of the tyrosinase enzyme and the downregulation of key melanogenic proteins, including Tyrosinase-Related Protein 2 (TRP-2). This document serves as a comprehensive resource for researchers and professionals engaged in the development of novel skin lightening and depigmenting agents.

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. Kinetic studies have characterized it as a competitive inhibitor , meaning it binds to the active site of the enzyme, thereby preventing the substrate (L-tyrosine and L-DOPA) from binding and being converted into melanin precursors.

In addition to its direct enzymatic inhibition, this compound also modulates the expression of crucial melanogenesis-related proteins. Notably, it has been shown to attenuate the protein expression of Tyrosinase-Related Protein 2 (TRP-2), an enzyme involved in the later stages of melanin synthesis.[1] This dual-pronged approach of both inhibiting the key enzyme and reducing the expression of related proteins contributes to its efficacy as a hypopigmenting agent.

Signaling Pathway of Tyrosinase Inhibition

Caption: Signaling pathway of this compound's inhibition of melanogenesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related resorcinol derivatives as tyrosinase inhibitors.

Table 1: Tyrosinase Inhibition Data

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) | Source |

| This compound | 21.1 | Competitive | Not Reported | [2] |

| 4-Butylresorcinol | 21 | Competitive | Not Reported | |

| 4-Hexylresorcinol | 94 | Competitive | Not Reported | |

| Kojic Acid (Reference) | ~500 | Competitive | Not Reported |

Note: While the competitive inhibition of this compound is established, a specific Ki value has not been reported in the reviewed literature.

Table 2: Cellular Efficacy of this compound and Resorcinol

| Assay | Cell Line | Compound | Concentration | Effect | Source |

| Melanin Content | B16-F10 Melanoma | Resorcinol | 0.5 mM | ~10.2% reduction | [3] |

| Melanin Content | B16-F10 Melanoma | Resorcinol | 1.0 mM | ~19.5% reduction | [3] |

| Melanin Content | B16-F10 Melanoma | Resorcinol | 1.5 mM | ~29.8% reduction | [3] |

| Melanin Content | B16-F10 Melanoma | Resorcinol | 2.0 mM | ~31.7% reduction | [3] |

| TRP-2 Protein Expression | Melan-a Cells | This compound | 10 µM | Noticeable reduction | [1] |

| TRP-2 Protein Expression | Melan-a Cells | This compound | 40 µM | Significant reduction | [1] |

Note: Dose-response data for melanin inhibition is provided for the parent compound, resorcinol, as specific dose-response data for this compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.

Mushroom Tyrosinase Inhibition Assay

This assay is a common in vitro method to screen for tyrosinase inhibitors.

Experimental Workflow:

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a stock solution of L-DOPA in phosphate buffer (pH 6.8).

-

Prepare serial dilutions of this compound and a reference inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

To each well, add a specific volume of the test compound or control.

-

Add the mushroom tyrosinase solution to each well and pre-incubate at room temperature for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

-

Incubate the plate at 37°C for a set time (e.g., 20-30 minutes).

-

Measure the absorbance of the formed dopachrome at 492 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

-

Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells

This assay measures the inhibitory effect of a compound on tyrosinase activity within a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Seed B16F10 melanoma cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-72 hours).

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and a protease inhibitor cocktail on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

-

-

Tyrosinase Activity Measurement:

-

Determine the protein concentration of each cell lysate.

-

In a 96-well plate, mix a standardized amount of protein from each lysate with L-DOPA solution in a phosphate buffer (pH 6.8).

-

Incubate the plate at 37°C for a specific time to allow for the conversion of L-DOPA to dopachrome.

-

Measure the absorbance at 492 nm.

-

-

Data Normalization:

-

Normalize the tyrosinase activity to the total protein concentration for each sample.

-

Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the amount of melanin produced by cells after treatment with a test compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture and treat B16F10 cells with this compound as described in the cellular tyrosinase activity assay.

-

-

Melanin Extraction:

-

After treatment, wash the cells with PBS and harvest them.

-

Pellet the cells by centrifugation.

-

Solubilize the melanin pellet in a solution of NaOH (e.g., 1N NaOH) by heating at a specific temperature (e.g., 80°C) for a defined time (e.g., 1 hour).

-

-

Quantification:

-

Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

-

Create a standard curve using synthetic melanin to determine the melanin concentration in the samples.

-

Normalize the melanin content to the cell number or total protein content.

-

Conclusion

This compound stands out as a highly effective tyrosinase inhibitor with a well-defined competitive mechanism of action, further augmented by its ability to downregulate TRP-2 expression. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore its potential in dermatological and cosmetic applications. Future research should focus on determining its inhibition constant (Ki) to provide a more complete kinetic profile and on conducting further in vivo studies to fully elucidate its clinical efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hair Dyes Resorcinol and Lawsone Reduce Production of Melanin in Melanoma Cells by Tyrosinase Activity Inhibition and Decreasing Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Expression - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Ethylresorcinol from 2,4-Dihydroxyacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-ethylresorcinol from 2,4-dihydroxyacetophenone. This compound is a valuable compound with applications in the pharmaceutical and cosmetic industries, known for its depigmenting and antioxidant properties.[1][2] This document details key methodologies, including catalytic hydrogenation, Clemmensen reduction, and Wolff-Kishner reduction, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction to Synthetic Pathways

The conversion of 2,4-dihydroxyacetophenone to this compound involves the reduction of a ketone functional group to a methylene group. The principal methods to achieve this transformation are catalytic hydrogenation and classical named reactions such as the Clemmensen and Wolff-Kishner reductions. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate compatibility, yield, and environmental impact.

Core Synthetic Methodologies

Catalytic Hydrogenation

Catalytic hydrogenation is an effective and scalable method for the reduction of the acetyl group in 2,4-dihydroxyacetophenone. This method is often favored in industrial settings due to its efficiency and the use of recyclable catalysts.

Experimental Protocol:

A detailed experimental procedure for the catalytic hydrogenation of 2,4-dihydroxyacetophenone is as follows:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a condenser, an addition funnel, and a mechanical stirrer.

-

Catalyst and Solvent Addition: To the flask, 15.2 g of a 1:1 combination of Raney Nickel and Nickel supported on silica is added, followed by 100 ml of a 1:1 ethanol-water mixture.

-

Reaction Initiation: The mixture is heated to reflux.

-

Substrate Addition: A solution of 15.2 g of 2,4-dihydroxyacetophenone in 100 ml of a water-ethanol mixture and 10 ml of acetic acid is placed in the addition funnel and added dropwise to the refluxing catalyst suspension.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is filtered to remove the catalyst. The filtrate, a pale yellow solution, is concentrated under vacuum to yield a solid.

-

Purification: The solid is recrystallized from 1,2-dichloroethane to give pure this compound.[3]

This process reportedly achieves an 80% isolated yield, with the unreacted starting material being recoverable for recycling.[3]

Quantitative Data for Catalytic Hydrogenation:

| Parameter | Value | Reference |

| Starting Material | 2,4-Dihydroxyacetophenone | [3] |

| Catalyst | Raney Nickel and Ni on Silica (1:1) | [3] |

| Solvents | Ethanol, Water, Acetic Acid | [3] |

| Reaction Temperature | Reflux | [3] |

| Isolated Yield | 80% | [3] |

| Purification Method | Recrystallization from 1,2-dichloroethane | [3] |

Clemmensen Reduction

The Clemmensen reduction is a classic method for the deoxygenation of ketones using zinc amalgam and concentrated hydrochloric acid.[4][5][6][7] This reaction is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions.

Experimental Protocol:

A typical experimental protocol for the Clemmensen reduction of 2,4-dihydroxyacetophenone (resacetophenone) is as follows:

-

Reaction Setup: 50 g of 2,4-dihydroxyacetophenone is treated with 200 g of zinc amalgam in 600 ml of 15% hydrochloric acid.

-

Reaction Control: The reaction can be vigorous; heating is stopped if the reaction becomes too rapid and then resumed for approximately 3 hours with periodic additions of concentrated acid.

-

Extraction: The clear yellowish liquid is decanted from the remaining zinc, saturated with sodium chloride, and extracted with ether.

-

Isolation and Purification: The ethereal extract is evaporated, yielding a slightly yellowish liquid that solidifies upon standing. The crude product can be recrystallized from chloroform to yield pure this compound.[8]

Yields for the Clemmensen reduction have been reported to be as high as 82%.[9] However, a major drawback of this method is the use of toxic mercury compounds.[9]

Quantitative Data for Clemmensen Reduction:

| Parameter | Value | Reference |

| Starting Material | 2,4-Dihydroxyacetophenone (Resacetophenone) | [8] |

| Reagents | Zinc Amalgam, Hydrochloric Acid | [8][9] |

| Reaction Time | ~3 hours | [8] |

| Reported Yield | up to 82% | [9] |

| Purification Method | Recrystallization from chloroform | [8] |

Wolff-Kishner Reduction

The Wolff-Kishner reduction provides an alternative under basic conditions, making it suitable for substrates that are sensitive to strong acids.[7][10][11] The reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base to yield the corresponding alkane.[10][12][13]

General Experimental Workflow:

-

Hydrazone Formation: 2,4-dihydroxyacetophenone is reacted with hydrazine to form the corresponding hydrazone.

-

Reduction: The hydrazone is then heated in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[12] The decomposition of the hydrazone anion leads to the formation of a carbanion, which is subsequently protonated to yield this compound.[12]

While specific yield data for the Wolff-Kishner reduction of 2,4-dihydroxyacetophenone is not as readily available in the provided context, it remains a viable synthetic route. The Huang-Minlon modification, which involves removing water and excess hydrazine by distillation after hydrazone formation, can significantly shorten reaction times and improve yields.[11][14]

Visualizing the Synthetic Pathways

To better illustrate the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. Clemmensen Reduction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. Process For Manufacturing 4 Alkyl Resorcinol Derivatives [quickcompany.in]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 13. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

Chemical and physical properties of 4-Ethylresorcinol

An In-depth Technical Guide to 4-Ethylresorcinol for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of this compound, a resorcinol derivative with significant applications in the cosmetic and pharmaceutical industries.

Chemical Properties

This compound, with the IUPAC name 4-ethylbenzene-1,3-diol, is a synthetic organic compound.[1][2] It belongs to the resorcinol family, characterized by two hydroxyl groups attached to a benzene ring.[1] The addition of an ethyl group at the fourth carbon enhances its stability and performance in various formulations.[1] It is recognized for its role as a skin-lightening agent and as an intermediate in the synthesis of dyes and antioxidants.[3]

| Property | Value | Source |

| Molecular Formula | C8H10O2 | [3][4][5] |

| Molecular Weight | 138.16 g/mol | [6] |

| CAS Number | 2896-60-8 | [3][4][6] |

| InChI Key | VGMJYYDKPUPTID-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CCC1=C(C=C(C=C1)O)O | [3][5] |

| pKa | 10.06 ± 0.10 (Predicted) | [7] |

| LogP (o/w) | 1.731 (est) | [8] |

Physical Properties

This compound typically appears as a white to pale brown or light yellow crystalline solid.[2][3] It may have a faint phenolic odor.[3]

| Property | Value | Source |

| Melting Point | 95-98 °C | [6][7] |

| Boiling Point | 273.00 to 274.00 °C @ 760.00 mm Hg (est) | [8] |

| 155 °C @ 10 mmHg | [7][9] | |

| Flash Point | 134.4 °C (est) | [8] |

| Vapor Pressure | 0.003000 mmHg @ 25.00 °C (est) | [8] |

| Water Solubility | 5520 mg/L @ 25 °C (est) | [8] |

| Solubility | Soluble in alcohol and methanol.[3][8][9] In DMSO, solubility is 100 mg/mL (723.77 mM), requiring ultrasonic assistance.[4][10] |

Experimental Protocols

Synthesis of this compound

Method 1: Reduction of 2,4-dihydroxy acetophenone

This method involves the reduction of 2,4-dihydroxy acetophenone to yield this compound.[11]

-

Apparatus: A three-necked round bottom flask equipped with a condenser, addition funnel, and mechanical stirrer.

-

Reagents:

-

Raney Nickel and Ni supported on silica (50:50 combination): 15.2 g

-

Ethanol:water (50:50 mixture): 100 ml

-

2,4-dihydroxy acetophenone: 15.2 g

-

Water:ethanol mixture: 100 ml

-

Acetic acid: 10 ml

-

1,2-dichloroethane for crystallization.

-

-

Procedure:

-

Add the Raney Nickel and Ni-silica combination to the flask.

-

Add 100 ml of the 50:50 ethanol:water mixture and heat the reaction to reflux.

-

Dissolve the 2,4-dihydroxy acetophenone in 100 ml of the water:ethanol mixture and 10 ml of acetic acid. Place this solution in the addition funnel.

-

Slowly add the 2,4-dihydroxy acetophenone solution dropwise to the refluxing mixture.

-

After the addition is complete, filter the reaction mixture through a Millipore filter to obtain a pale yellow solution.

-

Concentrate the solution in vacuo to yield a solid.

-

Crystallize the solid from 1,2-dichloroethane to obtain this compound. This process has an isolated yield of approximately 80%.[11]

-

Method 2: Clemmensen Reduction of Resacetophenone

This procedure utilizes a zinc amalgam and hydrochloric acid for the reduction.[12]

-

Reagents:

-

Resacetophenone: 50 g

-

Zinc amalgam: 200 g

-

15% Hydrochloric acid: 600 ml

-

Concentrated hydrochloric acid

-

Common salt

-

Ether

-

Chloroform for crystallization.

-

-

Procedure:

-

Treat 50 g of resacetophenone with 200 g of zinc amalgam and 600 ml of 15% hydrochloric acid.

-

If the reaction becomes too vigorous, temporarily stop heating.

-

Continue heating for about 3 hours, frequently adding concentrated hydrochloric acid.

-

Decant the clear yellowish liquid from the zinc.

-

Saturate the liquid with common salt and extract with ether.

-

Evaporate the ethereal extract. The remaining liquid will solidify.

-

Crystallize the solid from chloroform to yield pure this compound (approximately 44 g).[12]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[13]

-

Column: Newcrom R1 or C18 HPLC column.[13]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[13]

-

Mass-Spec (MS) Compatibility: For MS-compatible applications, phosphoric acid should be replaced with formic acid.[13]

-

UPLC Applications: Smaller 3 µm particle columns are available for faster UPLC applications.[13] This method is scalable and can be used for preparative separation to isolate impurities.[13]

Biological Activity and Mechanism of Action

This compound exhibits notable anti-hyperpigmentation and antioxidant properties.[4] Its primary mechanism of action in cosmetics is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[3] This leads to a reduction in the appearance of dark spots and hyperpigmentation.[3]

Studies have shown that this compound can:

-

Inhibit the expression of tyrosinase-related protein 2 (TRP-2).[4][14]

-

Inhibit the activities of protein kinase A (PKA) and tyrosinase in Melan-a cells.[4][14]

-

Inhibit lipid peroxidation, demonstrating antioxidant effects, with an IC50 of 38.4 μM in mouse liver microsomes.[4][14]

The hypopigmentary effects of this compound are associated with the regulation of downstream proteins in the PKA pathway.[15]

Melanin Synthesis Inhibition Pathway

The following diagram illustrates the signaling pathway involved in the inhibition of melanin synthesis by this compound.

Caption: Signaling pathway of this compound in melanin synthesis inhibition.

Experimental Workflows

In Vitro Analysis of Anti-Hyperpigmentary Effects

The following workflow outlines the key in vitro assays used to characterize the biological activity of this compound.

Caption: Workflow for in vitro analysis of this compound's biological effects.

References

- 1. glooshi.com [glooshi.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C8H10O2 | CID 17927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98 2896-60-8 [sigmaaldrich.com]

- 7. This compound | 2896-60-8 [chemicalbook.com]

- 8. 4-ethyl resorcinol, 2896-60-8 [thegoodscentscompany.com]

- 9. echemi.com [echemi.com]

- 10. glpbio.com [glpbio.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethylresorcinol: A Technical Guide to its Mechanism of Melanin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melanin synthesis, or melanogenesis, is a complex physiological process responsible for pigmentation in skin, hair, and eyes. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma and solar lentigines. The primary rate-limiting enzyme in this cascade is tyrosinase. Consequently, the inhibition of tyrosinase is a principal strategy in the development of depigmenting agents. 4-Ethylresorcinol has emerged as a highly potent inhibitor of melanin synthesis. This technical guide provides an in-depth review of its mechanism of action, supported by quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and research workflows.

Mechanism of Action

This compound exerts its hypopigmenting effects through a multi-faceted approach, primarily centered on the direct inhibition of key melanogenic enzymes and modulation of the upstream signaling cascade.

Direct Enzyme Inhibition

The principal mechanism of this compound is the direct, competitive inhibition of tyrosinase, the enzyme that catalyzes the first two rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] By binding to the active site of tyrosinase, this compound effectively blocks substrate access, thereby preventing the synthesis of melanin precursors. Its resorcinol moiety, with a meta-dihydroxy configuration, is crucial for interacting with the copper ions in the enzyme's active site while resisting oxidation itself.[2]

Regulation of Melanogenic Gene Expression

Beyond direct enzyme inhibition, studies indicate that this compound can modulate the expression of genes involved in melanogenesis. Specifically, it has been shown to attenuate both the mRNA and protein expression of Tyrosinase-Related Protein 2 (TRP-2/DCT), an enzyme that functions later in the melanin synthesis pathway, catalyzing the conversion of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1]

Some evidence also suggests an indirect influence on the upstream signaling pathway. This compound has been observed to reduce intracellular cyclic adenosine monophosphate (cAMP) levels.[1] A reduction in cAMP would lead to decreased activity of Protein Kinase A (PKA), which in turn would reduce the phosphorylation of cAMP Response Element-Binding Protein (CREB) and subsequent expression of Microphthalmia-associated Transcription Factor (MITF). MITF is the master transcriptional regulator of melanogenic genes, including TYR (tyrosinase), TRP-1, and TRP-2.[1][3] However, other studies have found that its hypopigmentary effect is independent of the ERK, Akt, or CREB signaling pathways, reinforcing direct tyrosinase inhibition as its primary mode of action.[4][5][6]

Quantitative Efficacy Data

The potency of this compound and its analogs has been quantified in various in vitro models. The data consistently demonstrates superior inhibitory activity compared to other well-known depigmenting agents like kojic acid and arbutin.

Table 1: Tyrosinase Inhibition (IC₅₀ Values)

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

| Compound | Enzyme Source | IC₅₀ Value (µM) | Reference |

| This compound | Melan-a cells | 21.1 | [1] |

| 4-n-Butylresorcinol | Human Tyrosinase | 21 | [7][8] |

| 4-n-Butylresorcinol | Mushroom Tyrosinase | 0.15 - 0.56 | [2] |

| 4-Hexylresorcinol | Human Tyrosinase | 94 | [8] |

| Kojic Acid | Human Tyrosinase | ~500 | [7] |

| Arbutin | Human Tyrosinase | >5000 | [7] |

| Hydroquinone | Human Tyrosinase | >4000 | [7] |

Table 2: Inhibition of Melanin Production in Cell Models

| Compound | Cell Model | IC₅₀ Value (µM) | Reference |

| 4-n-Butylresorcinol | MelanoDerm™ | 13.5 | [7][8] |

| Hydroquinone | MelanoDerm™ | < 40 | [7] |

| Kojic Acid | MelanoDerm™ | > 400 | [7] |

| Arbutin | MelanoDerm™ | > 5000 | [7] |

Detailed Experimental Protocols

The evaluation of this compound's efficacy relies on a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

Mushroom Tyrosinase Activity Assay (Cell-Free)

This assay directly measures the inhibitory effect of a compound on enzyme activity.

-

Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1) solution (e.g., 1000 units/mL in phosphate buffer).

-

Substrate: 10 mM L-DOPA solution in phosphate buffer.

-

Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).[9]

-

Test Compound: this compound dissolved in DMSO, with serial dilutions.

-

-

Procedure:

-

In a 96-well plate, add 20 µL of the test compound at various concentrations.

-

Add 140 µL of L-DOPA solution and 40 µL of phosphate buffer.

-

Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution.

-

Incubate at 25°C.

-

-

Data Acquisition:

-

Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.[10]

-

Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated as: [(V_control - V_sample) / V_control] * 100.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

B16F10 Cell Culture and Treatment

Murine B16F10 melanoma cells are a standard model for studying melanogenesis.[11]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.[11]

-

Treatment Protocol:

-

Seed cells in 6-well plates (e.g., 1 x 10⁵ cells/well) and allow them to adhere for 24 hours.[12]

-

Replace the medium with fresh medium containing a melanogenesis stimulant (e.g., 100-200 nM α-Melanocyte-Stimulating Hormone, α-MSH).[12][13]

-

Concurrently, treat cells with various concentrations of this compound or vehicle control (DMSO).

-

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cultured cells.

-

Cell Harvesting: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and harvest by trypsinization or scraping.

-

Lysis: Pellet the cells by centrifugation. Solubilize the cell pellets in 1 N NaOH containing 10% DMSO.[11][12]

-

Incubation: Incubate the mixture at a high temperature (e.g., 65-80°C) for 1-2 hours to dissolve the melanin granules.[11][14]

-

Measurement: Measure the absorbance of the lysate at 405-490 nm using a microplate reader.[11][15]

-

Normalization: The melanin content can be normalized to the total protein content of each sample (determined by a BCA assay) to account for differences in cell number. The results are typically expressed as a percentage of the control group.

Western Blot Analysis for Melanogenic Proteins

This technique is used to determine the protein expression levels of key melanogenic enzymes and transcription factors.

-

Protein Extraction: Lyse the treated B16F10 cells using RIPA buffer containing a protease inhibitor cocktail.[14]

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel (e.g., 7.5-10%).[13]

-

Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[13]

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for Tyrosinase, TRP-1, TRP-2, MITF, and a loading control (e.g., GAPDH or β-actin).[13][14]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]

-

Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.

Conclusion

This compound stands out as a potent agent for inhibiting melanin synthesis. Its primary mechanism is the direct competitive inhibition of tyrosinase, an action further supported by its ability to downregulate the expression of TRP-2. The quantitative data consistently places it among the most effective tyrosinase inhibitors, significantly surpassing the potency of common cosmetic ingredients. The robust and reproducible experimental protocols outlined in this guide provide a clear framework for the continued investigation and validation of this compound and novel resorcinol derivatives in the fields of dermatology and drug development for hyperpigmentary disorders.

References

- 1. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]

- 5. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qvsiete.com [qvsiete.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]

- 11. 2.7. Melanin Content and Cell Viability Analyses [bio-protocol.org]

- 12. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancement of Melanin Synthesis by the Branch Extracts of Vaccinium oldhamii through Activating Tyrosinase Activity in B16F10 Melanoma Cells [kjpr.kr]

- 15. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethylresorcinol: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylresorcinol, a derivative of resorcinol, has emerged as a significant compound in the fields of dermatology and cosmetology, primarily for its potent skin-lightening properties. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological mechanism of this compound, with a focus on its application in modulating skin pigmentation. The information is compiled to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

Discovery and History

While the precise date of the first synthesis of this compound is not definitively documented in readily available literature, its development is rooted in the broader history of resorcinol and its derivatives. Resorcinol (benzene-1,3-diol) was first prepared by the Austrian chemist Heinrich Hlasiwetz and his colleague Ludwig Barth in 1864. The exploration of resorcinol derivatives likely began in the early 20th century, with a focus on creating compounds with various industrial and medicinal applications.

One of the earliest documented methods for synthesizing 4-alkylresorcinols, including this compound, is the Clemmensen reduction of the corresponding acylresorcinol. A notable publication from 1930 in the Journal of the American Chemical Society describes the preparation of this compound from 2,4-dihydroxyacetophenone using amalgamated zinc and hydrochloric acid, achieving a high yield. This indicates that this compound was known and could be synthesized with high efficiency by the 1930s. Its application as a skin-lightening agent, however, is a more recent development, stemming from research into the inhibitory effects of phenolic compounds on melanogenesis.

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the reduction of 2,4-dihydroxyacetophenone.

Experimental Protocol: Synthesis via Reduction of 2,4-Dihydroxyacetophenone

Materials:

-

2,4-dihydroxyacetophenone

-

Raney Nickel and Nickel supported on silica (50:50 combination) or amalgamated zinc

-

Ethanol

-

Water

-

Acetic acid or Hydrochloric acid

-

1,2-dichloroethane (for crystallization)

-

Three-necked round bottom flask

-

Condenser

-

Addition funnel

-

Mechanical stirrer

-

Filtration apparatus (e.g., Millipore filter)

-

Rotary evaporator

Procedure: [1]

-

Catalyst Preparation (for Raney Nickel method): In a three-necked round bottom flask equipped with a condenser, mechanical stirrer, and addition funnel, add 15.2 g of a 50:50 combination of Raney Nickel and Ni supported on silica.

-

Solvent Addition: Add 100 ml of a 50:50 mixture of ethanol and water to the flask.

-

Heating: Heat the mixture to reflux conditions.

-

Substrate Addition: Dissolve 15.2 g of 2,4-dihydroxyacetophenone in 100 ml of a water:ethanol mixture and add 10 ml of acetic acid. Place this solution in the addition funnel and add it dropwise to the refluxing catalyst mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Filtration: Once the reaction is complete, cool the mixture and filter it through a Millipore filter to remove the catalyst, yielding a pale yellow solution.

-

Concentration: Concentrate the solution in vacuo using a rotary evaporator to obtain a solid residue.

-

Crystallization: Recrystallize the solid from 1,2-dichloroethane to yield purified this compound. An isolated yield of approximately 80% can be expected.

-

Characterization: The structure and purity of the synthesized this compound can be confirmed using NMR, Gas Chromatography, IR, and Mass Spectroscopy.

Logical Relationship: Synthesis Workflow

Caption: Synthesis workflow for this compound.

Mechanism of Action in Skin Pigmentation

This compound exerts its hypopigmenting effects through a multi-faceted mechanism primarily centered on the inhibition of melanogenesis.

Inhibition of Tyrosinase Activity

Tyrosinase is the rate-limiting enzyme in the synthesis of melanin. This compound acts as a potent inhibitor of this enzyme.[2] The inhibitory effect is attributed to the resorcinol moiety, which can bind to the active site of tyrosinase.

Regulation of Melanogenic Gene Expression

Studies have shown that this compound can selectively modulate the expression of genes involved in melanogenesis. Specifically, it has been observed to attenuate the mRNA and protein expression of tyrosinase-related protein-2 (TRP-2), while not affecting the expression of tyrosinase and TRP-1.[2] TRP-2, also known as dopachrome tautomerase, is another key enzyme in the melanin synthesis pathway.

Modulation of the cAMP/PKA Pathway

The cyclic adenosine monophosphate (cAMP) signaling pathway, which involves protein kinase A (PKA), is a crucial regulator of melanogenesis. This compound has been shown to decrease the intracellular levels of cAMP and inhibit the activity of PKA.[2] This downregulation of the cAMP/PKA pathway contributes to the overall reduction in melanin synthesis.

Antioxidant Effects

This compound also possesses antioxidant properties, demonstrated by its ability to inhibit lipid peroxidation.[2] Oxidative stress is known to stimulate melanogenesis, and therefore, the antioxidant activity of this compound provides an additional mechanism for its skin-lightening effects.

Signaling Pathway: Inhibition of Melanogenesis by this compound

Caption: Signaling pathway of this compound in melanogenesis.

Quantitative Data

The biological activity of this compound has been quantified in several in-vitro studies.

| Parameter | Cell/System | Value | Reference |

| Tyrosinase Inhibition (IC50) | Melan-a cells | 21.1 µM | [2] |

| Lipid Peroxidation Inhibition (IC50) | Mouse liver microsomes | 38.4 µM | [3] |

| cAMP Level Inhibition | Melan-a cells (10 µM) | ~25% inhibition | [2] |

| cAMP Level Inhibition | Melan-a cells (40 µM) | ~25% inhibition | [2] |

Key Experimental Protocols

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopaquinone, a precursor of melanin. The formation of dopachrome is monitored spectrophotometrically.

Protocol: [2]

-

Cell Culture and Lysis: Culture melan-a cells and lyse them in a suitable buffer (e.g., phosphate buffer with 1% Triton X-100) to release intracellular tyrosinase.

-

Protein Quantification: Determine the protein concentration of the cell lysates and normalize them.

-

Assay Setup: In a 96-well plate, add the cell lysate, the test compound (this compound at various concentrations), and a phosphate buffer.

-

Reaction Initiation: Add L-DOPA solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C.

-

Measurement: Measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculation: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is determined from the dose-response curve.

cAMP Assay

Principle: This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in the melanogenesis signaling pathway. Competitive immunoassays are commonly used for this purpose.

Protocol: [2]

-

Cell Culture and Treatment: Culture melan-a cells and treat them with this compound at desired concentrations for a specified period.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Assay Procedure: Use a commercial cAMP assay kit (e.g., ELISA-based). The assay typically involves the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody binding sites.

-

Detection: The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. The signal is detected using a suitable substrate and a microplate reader.

-

Quantification: A standard curve is generated using known concentrations of cAMP to determine the cAMP concentration in the samples.

PKA Activity Assay

Principle: This assay measures the activity of Protein Kinase A, a downstream effector of cAMP. The assay typically involves the phosphorylation of a specific substrate by PKA.

Protocol: [2]

-

Cell Culture and Lysate Preparation: Culture and treat melan-a cells with this compound. Prepare cell lysates.

-

Assay Procedure: Use a commercial PKA activity assay kit. These kits usually provide a PKA-specific substrate coated on a microplate.

-

Kinase Reaction: Add the cell lysate and ATP to the wells to initiate the phosphorylation reaction.

-

Detection: The phosphorylated substrate is detected using a specific antibody that binds to the phosphorylated form, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Measurement: A colorimetric or chemiluminescent substrate is added, and the signal, which is proportional to the PKA activity, is measured using a microplate reader.

-

Analysis: Compare the PKA activity in treated cells to that of untreated controls.

Clinical Efficacy and Safety

While in-vitro studies have robustly demonstrated the hypopigmenting effects of this compound, clinical trial data specifically for this compound are limited in the public domain. Much of the available clinical research on alkylresorcinols for skin lightening focuses on related molecules such as 4-n-butylresorcinol and 4-hexylresorcinol.

These studies on analogous compounds have shown significant efficacy in reducing hyperpigmentation, such as melasma and age spots, with a good safety profile.[4][5] For instance, a randomized, double-blind, split-face clinical study on a combination of 4-hexylresorcinol and niacinamide demonstrated significantly improved efficacy in reducing hyperpigmentation spots compared to niacinamide alone.[6][7] Given the structural and mechanistic similarities, it is plausible that this compound would exhibit comparable efficacy in a clinical setting, though dedicated clinical trials are needed to substantiate this.

Conclusion

This compound is a well-characterized resorcinol derivative with a multi-target mechanism of action against hyperpigmentation. Its ability to inhibit tyrosinase, downregulate TRP-2 expression, modulate the cAMP/PKA signaling pathway, and exert antioxidant effects makes it a promising agent for cosmetic and dermatological applications aimed at skin lightening. While its historical discovery is intertwined with the broader development of resorcinol chemistry, its modern application is supported by a growing body of in-vitro evidence. Further clinical investigation is warranted to fully establish its efficacy and safety profile in human subjects for the treatment of hyperpigmentation disorders.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Superior even skin tone and anti‐ageing benefit of a combination of 4‐hexylresorcinol and niacinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Superior even skin tone and anti-ageing benefit of a combination of 4-hexylresorcinol and niacinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-Ethylresorcinol: A Technical Guide for Drug Development Professionals

An In-depth Exploration of 4-Ethylresorcinol and its Analogs as Potent Tyrosinase Inhibitors for Hyperpigmentation Disorders

Introduction

This compound, a derivative of resorcinol, has emerged as a significant compound in the field of dermatology and cosmetology due to its potent inhibitory effects on melanin synthesis.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, focusing on their application as skin lightening agents. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, quantitative efficacy data, and relevant experimental protocols.

The primary mechanism by which this compound exerts its depigmenting effect is through the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[3] Beyond direct enzyme inhibition, it also modulates the expression of key melanogenic proteins and signaling pathways within melanocytes. This guide will delve into these molecular interactions to provide a thorough understanding of its biological activity.

Structure-Activity Relationship of 4-Alkylresorcinols

The inhibitory potency of 4-substituted resorcinol derivatives against tyrosinase is significantly influenced by the nature of the alkyl substituent at the 4-position. The core resorcinol moiety is crucial for activity, with the two hydroxyl groups playing a key role in binding to the active site of the tyrosinase enzyme.

Systematic studies on a series of 4-alkylresorcinols have demonstrated a clear trend in their tyrosinase inhibitory activity. The length and structure of the alkyl chain are critical determinants of efficacy.

Quantitative Data: Tyrosinase Inhibition by 4-Substituted Resorcinols

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-substituted resorcinol derivatives against human tyrosinase. This data, compiled from a comparative study, allows for a direct assessment of the structure-activity relationship.

| Compound | 4-Substituent | IC50 (µM) for Human Tyrosinase |

| Resorcinol | -H | >1000 |

| 4-Methylresorcinol | -CH3 | ~500 |

| This compound | -CH2CH3 | 21.1 [4] |

| 4-Propylresorcinol | -CH2CH2CH3 | ~100 |

| 4-Butylresorcinol | -CH2CH2CH2CH3 | 21[3] |

| 4-Pentylresorcinol | -CH2(CH2)3CH3 | ~50 |

| 4-Hexylresorcinol | -CH2(CH2)4CH3 | 94[3] |

| 4-Phenylethylresorcinol | -CH2CH2C6H5 | 131[3] |

| Kojic Acid (Reference) | - | 500[3] |

| Arbutin (Reference) | - | ~6500[3] |

| Hydroquinone (Reference) | - | ~4400[3] |

Data compiled from multiple sources for comparison. Note that absolute IC50 values can vary slightly between different assay conditions.[5][6][7]

The data clearly indicates that the presence of a short to medium-length alkyl chain at the 4-position significantly enhances tyrosinase inhibitory activity compared to the parent resorcinol molecule. This compound and 4-butylresorcinol exhibit the most potent inhibition of human tyrosinase.[3]

Mechanism of Action

This compound's anti-melanogenic effects are multi-faceted, extending beyond direct tyrosinase inhibition. It also influences the expression of melanogenesis-related proteins and modulates key intracellular signaling pathways.

Modulation of Melanogenesis-Related Proteins

Studies have shown that this compound can attenuate the mRNA and protein expression of tyrosinase-related protein-2 (TRP-2).[3] TRP-2 is an enzyme that plays a crucial role in the downstream steps of melanin synthesis. By reducing TRP-2 levels, this compound further impedes the production of melanin.

Signaling Pathway Modulation

This compound has been demonstrated to influence the Protein Kinase A (PKA) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are central to the regulation of melanogenesis.

-

PKA Pathway: this compound can regulate downstream proteins in the PKA pathway.[3] The PKA pathway is a primary signaling cascade that, when activated, leads to the upregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. By modulating this pathway, this compound can indirectly suppress the expression of tyrosinase, TRP-1, and TRP-2.

-

MAPK Pathway: The MAPK pathway, particularly the extracellular signal-regulated kinase (ERK) and p38 MAPK branches, is also involved in regulating melanogenesis. While the precise interplay is complex, some resorcinol derivatives have been shown to influence MAPK signaling, which can in turn affect MITF activity and subsequent melanin production.

References

- 1. researchgate.net [researchgate.net]

- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qvsiete.com [qvsiete.com]

- 4. mdpi.com [mdpi.com]

- 5. 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Process For Manufacturing 4 Alkyl Resorcinol Derivatives [quickcompany.in]

- 7. WO2004052827A1 - Process for the preparation of 4-alkyl resorcinol esters - Google Patents [patents.google.com]

Spectroscopic analysis of 4-Ethylresorcinol (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Ethylresorcinol, a key compound in various research and development sectors, including the cosmetic and pharmaceutical industries. Known for its anti-hyperpigmentation and antioxidant properties, a thorough understanding of its structural and chemical characteristics is paramount.[1] This document details the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive chemical profile of the molecule.

Core Spectroscopic Data

The following sections and tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H NMR and ¹³C NMR spectra are crucial for elucidating the carbon-hydrogen framework.

¹H NMR Spectrum

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the different types of protons in the molecule.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 6.968 | d | 8.2 |

| Aromatic CH | 6.364 | d | 8.2 |

| Aromatic CH | 6.320 | s | - |

| Hydroxyl OH | 4.86 | br s | - |

| Methylene CH₂ | 2.549 | q | 7.6 |

| Methyl CH₃ | 1.198 | t | 7.6 |

| Data obtained from a 399.65 MHz spectrum in CDCl₃.[2] |

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Carbon Type | Chemical Shift (δ) in ppm |

| Quaternary Aromatic C-O | 154.5 |

| Quaternary Aromatic C-O | 153.9 |

| Quaternary Aromatic C-CH₂CH₃ | 130.8 |

| Aromatic CH | 115.3 |

| Aromatic CH | 107.1 |

| Aromatic CH | 102.6 |

| Methylene CH₂ | 22.8 |

| Methyl CH₃ | 14.1 |

| Note: Specific peak assignments for ¹³C NMR were not explicitly found in the search results and are based on typical chemical shifts for similar structures. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3600-3200 (broad) | O-H (Phenolic) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2965-2850 | C-H (Alkyl) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1300-1000 | C-O (Phenolic) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The GC-MS analysis of this compound provides information about its molecular weight and fragmentation pattern.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 138 | High | Molecular Ion [M]⁺ |

| 123 | Highest | [M-CH₃]⁺ |

| 67 | Medium | Fragment Ion |

| The molecular weight of this compound is 138.16 g/mol .[3][4] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Sample Preparation: A sample of this compound (crystalline powder) is used for all analyses.[5] For NMR, the sample is dissolved in a deuterated solvent. For IR, the sample can be prepared as a KBr pellet or analyzed directly using an ATR accessory. For GC-MS, the sample is dissolved in a volatile solvent.

¹H and ¹³C NMR Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz) is used.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Method 1: KBr Pellet:

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the spectrometer and the spectrum is recorded.

-

-

Method 2: Attenuated Total Reflectance (ATR):

-

A small amount of the this compound powder is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The spectrum is recorded.

-

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

GC Conditions:

-

Injector: The sample is injected into the GC inlet, which is heated to a temperature sufficient to vaporize the sample without decomposition.

-

Column: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used to separate the components of the sample.

-

Oven Program: The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) is typically used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their m/z ratio.

-

Detector: The ions are detected, and a mass spectrum is generated.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

In Vitro Biological Activities of 4-Ethylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylresorcinol, a derivative of resorcinol, has garnered significant attention in the scientific community for its potent biological activities, particularly in the realm of dermatology and cosmetology. Its efficacy as a skin-lightening agent and its broader physiological effects are subjects of ongoing research. This technical guide provides an in-depth overview of the in vitro studies on this compound, focusing on its core biological activities, including tyrosinase inhibition, antioxidant properties, and anti-glycation effects. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate further research and development.

Core Biological Activities

In vitro studies have primarily focused on three key biological activities of this compound: tyrosinase inhibition, antioxidant capacity, and anti-glycation potential. These activities collectively contribute to its observed effects on skin health and appearance.

Tyrosinase Inhibition

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. By inhibiting this enzyme, it effectively reduces the production of melanin, leading to a skin-lightening effect.

Quantitative Data: Tyrosinase Inhibition

| Compound | IC50 (Mushroom Tyrosinase) | Inhibition Type | Reference |

| This compound | 21.1 µM | Not specified in source | [1] |

Antioxidant Activity

This compound exhibits significant antioxidant properties, enabling it to neutralize harmful free radicals and reduce oxidative stress. This activity is crucial in protecting cells from damage and premature aging.

Quantitative Data: Antioxidant Activity

| Assay | IC50 / Activity | Reference |

| Lipid Peroxidation Inhibition | 38.4 µM | [2] |

Further quantitative data from DPPH, ABTS, and FRAP assays are needed for a comprehensive comparison.

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to skin aging by cross-linking proteins like collagen, leading to loss of elasticity. While resorcinol derivatives are known for their anti-glycation potential, specific quantitative data for this compound is still emerging.

Signaling Pathway Modulation